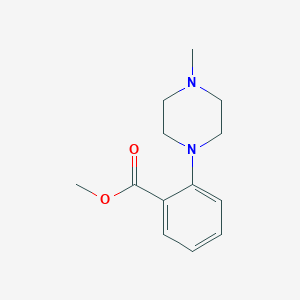

Methyl 2-(4-methylpiperazino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13(16)17-2/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKFTBYGATDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Methylpiperazino Benzoate and Its Analogues

Established Synthetic Pathways for Methyl 2-(4-methylpiperazino)benzoate

The primary and most direct methods for synthesizing this compound involve the formation of a carbon-nitrogen bond between the benzene (B151609) ring and the piperazine (B1678402) group. This is typically achieved through nucleophilic substitution reactions where the piperazine nitrogen acts as the nucleophile.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of arylpiperazines. In the context of this compound, this reaction involves the displacement of a leaving group at the C-2 position of a methyl benzoate (B1203000) derivative by the secondary amine of 1-methylpiperazine (B117243). The efficacy of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.

Commonly, a halogen atom (e.g., chlorine, bromine, or fluorine) serves as the leaving group on the aromatic ring. The presence of an electron-withdrawing group, such as the ester group (–COOCH₃) at the ortho position, activates the ring towards nucleophilic attack, facilitating the substitution.

Kinetics studies on analogous reactions, such as the substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines including piperazine, have demonstrated that the reaction proceeds via aminodechlorination, with the amine preferentially attacking the C-2 position. researchgate.net Such reactions are typically conducted in a suitable solvent and may be influenced by temperature and the concentration of the amine. researchgate.net

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Methyl 2-halobenzoate (halo = F, Cl, Br) | 1-Methylpiperazine | Heat, Polar aprotic solvent (e.g., DMSO, DMF) | This compound |

| Methyl 2-nitrobenzoate | 1-Methylpiperazine | Base (e.g., K₂CO₃), Heat | This compound |

This table presents generalized reaction pathways for the synthesis of this compound via nucleophilic substitution.

The assembly of this compound is fundamentally dependent on two key building blocks: a methyl benzoate derivative activated for nucleophilic substitution and 1-methylpiperazine.

Methyl Benzoate Precursors : The ideal precursor is a methyl ester of a 2-substituted benzoic acid. Methyl 2-chlorobenzoate (B514982) or Methyl 2-bromobenzoate (B1222928) are common starting materials. google.com In some cases, precursors with more reactive leaving groups, such as a sulfonyloxy group (e.g., methyl 2-methanesulfonyloxybenzoate), can be employed. google.com Methyl-2-formyl benzoate is another versatile precursor for creating various bioactive molecules and related structures. researchgate.net The ester functionality is typically installed early in the synthetic sequence, often starting from benzoic acid itself through Fischer esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iqmdpi.com

1-Methylpiperazine : This commercially available cyclic diamine serves as the nucleophilic component. Its secondary amine is sufficiently nucleophilic to attack the activated aromatic ring. The presence of the methyl group on the other nitrogen prevents further reaction at that site, ensuring the formation of the desired monosubstituted product. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates. mdpi.com

The synthesis of related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the drug imatinib, also relies on the nucleophilicity of 1-methylpiperazine reacting with precursors like 4-bromomethyl benzoic acid. researchgate.netgoogle.com

Advanced Synthetic Approaches for Piperazine-Containing Esters

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been applied to the synthesis of piperazine-containing compounds and other heterocyclic structures.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. For the synthesis of piperazine-containing heterocycles, microwave-assisted protocols offer significant advantages over conventional heating methods. nih.gov Benefits include dramatic reductions in reaction times (from hours to minutes) and often lead to higher product yields and purity. mdpi.comscipublications.com

A study on the synthesis of coumarin-based 1,3,5-triazinyl piperazines found that the microwave method increased yields and reduced reaction times by 90-95% compared to conventional heating. nih.gov Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under solvent-free conditions was shown to be highly efficient using microwave irradiation. thieme-connect.comresearchgate.net

| Synthesis Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |

| Acetamide Derivatives | 2–3 hours | A few minutes | Moderate to good yields | mdpi.com |

| Coumarin-based Piperazines | Several hours | Minutes | Significant increase | nih.gov |

| 2,5-Piperazinediones | Not specified | 2 to 8 minutes | High yields (e.g., 97%) | thieme-connect.comresearchgate.net |

This table compares conventional and microwave-assisted synthesis for related piperazine-containing structures, highlighting the reduction in reaction time and improved yields.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperazines and related esters, several green approaches are being explored.

Catalysis : The use of efficient and reusable catalysts is a key green strategy. For instance, graphene oxide treated with aminoethyl-piperazine has been developed as a reusable and eco-friendly organocatalyst for synthesizing various heterocyclic compounds. researchgate.net

Alternative Energy Sources : Beyond microwaves, photoredox catalysis represents a sustainable and greener method for chemical synthesis. mdpi.com This approach can use visible light to promote reactions under mild conditions, avoiding the need for high temperatures. Organic photoredox catalysts have been successfully used for the C-H alkylation of carbamate-protected piperazines. mdpi.com

Solvent Choice : A significant aspect of green chemistry is the use of environmentally benign solvents. Using piperazine itself as a solvent in the synthesis of arylpiperazines has been reported as an eco-friendly and cost-effective method. organic-chemistry.org

Solid-phase synthesis is a powerful technique for the preparation of chemical libraries of related compounds, as it simplifies purification and allows for parallel processing. acs.org This methodology has been applied to the synthesis of various piperazine derivatives.

In a typical solid-phase approach, a piperazine building block is attached to a polymer resin. mdpi.com Subsequent chemical transformations are carried out on the resin-bound substrate. Excess reagents and by-products are then simply washed away, eliminating the need for traditional column chromatography after each step. acs.org The final product is cleaved from the solid support in the last step.

This technique has been used to create diverse libraries of N-monosubstituted piperazines and piperazinones. acs.orgnih.gov For example, piperazine-2-carboxylic acid can be attached to a hydroxymethyl polystyrene resin, followed by a series of reactions to build complexity before the final product is cleaved from the support. mdpi.com

Application of Ionic Liquids and Fluorous Synthesis in Derivative Preparation

While specific examples detailing the use of ionic liquids and fluorous synthesis for the preparation of this compound are not extensively documented in publicly available literature, the principles of these green chemistry techniques can be applied to its synthesis and the preparation of its derivatives.

Ionic Liquids (ILs) are salts with low melting points that can serve as solvents, catalysts, or reagents in chemical reactions. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. In the context of synthesizing N-arylpiperazine derivatives, ionic liquids can be employed in several ways:

As solvents in cross-coupling reactions: For instance, in a Buchwald-Hartwig amination to form the N-aryl bond, an ionic liquid could replace traditional solvents like toluene (B28343) or dioxane. The choice of ionic liquid can influence the solubility of reactants and catalysts, potentially leading to enhanced reaction rates and yields.

As catalysts: Acidic or basic ionic liquids can catalyze the N-arylation reaction, sometimes eliminating the need for a separate catalyst. Task-specific ionic liquids, functionalized with catalytic moieties, could also be designed to promote the desired transformation.

To facilitate product separation: The non-volatile nature of ionic liquids can simplify product isolation. After the reaction, the product can often be extracted with a conventional organic solvent, leaving the catalyst dissolved in the ionic liquid phase, which can then be recycled.

Fluorous Synthesis is a technique that utilizes perfluorinated compounds to facilitate the purification of reaction products. A fluorous tag is temporarily attached to a reactant, rendering it highly soluble in fluorous solvents. After the reaction, the tagged product can be easily separated from non-fluorinated impurities by liquid-liquid extraction.

A potential fluorous synthesis approach for a derivative of this compound could involve:

Tagging: A fluorous ponytail is attached to a suitable position on either the piperazine or the benzoate starting material.

Synthesis: The N-arylation reaction is carried out using the fluorous-tagged substrate.

Purification: The reaction mixture is subjected to a fluorous solid-phase extraction or a liquid-liquid extraction with a fluorous solvent to isolate the tagged product.

Detagging: The fluorous tag is cleaved to yield the final purified product.

This methodology is particularly advantageous for the rapid synthesis of libraries of analogues for screening purposes.

Reaction Condition Optimization and Yield Enhancement Strategies

The synthesis of this compound, primarily through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, is highly dependent on the optimization of reaction conditions to maximize yield and minimize side products.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of an aryl halide (e.g., methyl 2-bromobenzoate) with an amine (N-methylpiperazine) is a powerful tool for C-N bond formation. wikipedia.org Key parameters for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, have shown great success in promoting efficient coupling. wikipedia.org

Base: A suitable base is required to facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly impact the reaction outcome.

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used. The polarity and boiling point of the solvent can influence reaction rates and catalyst stability.

Temperature: Reactions are often performed at elevated temperatures to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Methyl 2-bromobenzoate | Methyl 2-chlorobenzoate | Methyl 2-iodobenzoate |

| Amine | N-methylpiperazine | N-methylpiperazine | N-methylpiperazine |

| Catalyst | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos | Ni(0) / 2,2′-bipyridine |

| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | Dioxane | DMF |

| Temperature | 100 °C | 110 °C | 80 °C |

| Yield | High | Moderate | Moderate-High |

This table represents a hypothetical optimization study based on general principles of Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): If the benzoic acid ring is activated with a strong electron-withdrawing group (e.g., a nitro group) ortho or para to a suitable leaving group (e.g., fluorine), a nucleophilic aromatic substitution can occur. masterorganicchemistry.comnih.gov Optimization strategies for SNAr include:

Leaving Group: The nature of the leaving group is crucial, with fluoride (B91410) typically being the most reactive. nih.gov

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.

Temperature: Higher temperatures are generally required to overcome the activation energy of the reaction.

Stoichiometry: Using an excess of the amine can help to drive the reaction to completion.

Yield enhancement can also be achieved through careful purification techniques, such as column chromatography, to remove unreacted starting materials and byproducts.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Chirality can be introduced into the piperazine ring or on substituents attached to either the piperazine or the benzoate moiety.

Asymmetric synthesis of chiral piperazines:

One common approach involves the use of chiral starting materials derived from amino acids. For example, a chiral amino acid can be used to construct the piperazine ring, thereby establishing a stereocenter that is carried through the synthesis.

Another powerful technique is the asymmetric hydrogenation of a prochiral enamine or pyrazine (B50134) precursor. dicp.ac.cnrsc.org This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the double bond, resulting in an enantiomerically enriched piperazine derivative. dicp.ac.cnrsc.org

| Precursor | Catalyst | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| Prochiral Pyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | Chiral Piperazin-2-one | Up to 90% |

| Prochiral Tetrahydropyrazine | Rh(I) complex | Chiral Phosphine | Chiral Piperazine | High |

This table illustrates representative results from the literature on asymmetric hydrogenation for the synthesis of chiral piperazine cores, which could be adapted for analogues of the target compound. dicp.ac.cn

Diastereoselective synthesis:

If a chiral center is already present in one of the coupling partners, the introduction of a second stereocenter can be achieved through diastereoselective reactions. For instance, the alkylation of a chiral piperazine derivative can proceed with facial selectivity, leading to the preferential formation of one diastereomer. The choice of reagents and reaction conditions can influence the degree of diastereoselectivity.

The synthesis of optically pure analogues of this compound would likely involve a multi-step sequence where the stereochemistry is established early on and maintained throughout the subsequent synthetic transformations. Chiral chromatography can also be employed as a final step to resolve racemic mixtures and isolate the desired enantiomer.

Structural Elucidation and Conformational Analysis of Methyl 2 4 Methylpiperazino Benzoate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of Methyl 2-(4-methylpiperazino)benzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on data from analogous structures, such as other ortho-substituted methyl benzoates and N-arylpiperazines. rsc.orgnih.gov

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, the N-methyl protons, and the ester methyl protons. The four aromatic protons would appear as a complex multiplet system due to the ortho substitution pattern. Based on related ortho-substituted methyl benzoates, these signals are anticipated in the range of δ 7.0–8.0 ppm. rsc.orggoogle.com The protons of the ester's methyl group are expected to produce a sharp singlet at approximately δ 3.8–3.9 ppm. rsc.org

For the piperazine moiety, two distinct signals are expected for the methylene (B1212753) protons. The four protons on the carbons adjacent to the nitrogen connected to the benzene (B151609) ring (N-aryl) would likely appear at a different chemical shift than the four protons adjacent to the N-methyl group. Data from 1-methylpiperazine (B117243) shows these signals around δ 2.3–2.9 ppm. chemicalbook.com The N-methyl group itself would yield a singlet, expected around δ 2.2–2.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide information on all 13 unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, with an expected chemical shift in the range of δ 166–168 ppm. rsc.org The six aromatic carbons would produce signals between δ 115–155 ppm, with the carbon attached to the nitrogen (C-N) and the carbon attached to the ester group (C-COO) being the most downfield in this region. The ester methoxy (B1213986) carbon is anticipated around δ 52 ppm. rsc.org For the piperazine ring, the carbons adjacent to the N-aryl group are expected at approximately δ 50–55 ppm, while the carbons adjacent to the N-methyl group are predicted to be slightly more upfield at δ 45–50 ppm. lew.ro The N-methyl carbon signal is expected around δ 46 ppm. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 (m, 4H) | - |

| Aromatic-C | - | 115 - 155 |

| C=O | - | 166 - 168 |

| O-CH₃ | 3.8 - 3.9 (s, 3H) | ~52 |

| N-CH₃ | 2.2 - 2.3 (s, 3H) | ~46 |

| Piperazine-H (α to N-Aryl) | 2.5 - 3.0 (m, 4H) | - |

| Piperazine-H (α to N-Methyl) | 2.3 - 2.8 (m, 4H) | - |

| Piperazine-C (α to N-Aryl) | - | 50 - 55 |

| Piperazine-C (α to N-Methyl) | - | 45 - 50 |

2D NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, helping to delineate the spin systems within the aromatic ring and the piperazine moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Variable-Temperature (VT) NMR VT-NMR studies could provide insight into the conformational dynamics of the molecule. The piperazine ring typically exists in a chair conformation. VT-NMR could be used to study the energy barrier of the chair-to-chair ring inversion and potentially the rotational barrier around the C(aryl)-N bond, which can be influenced by steric hindrance from the adjacent methyl ester group. acs.orgsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ester group, anticipated in the region of 1720–1700 cm⁻¹. docbrown.info The C-O single bond stretching vibrations of the ester group are expected to produce strong bands in the 1300–1100 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations typically appear as a series of bands between 1600 and 1450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and piperazine methylene groups would be observed just below 3000 cm⁻¹. researchgate.net The C-N stretching of the tertiary amine groups within the piperazine ring would likely appear in the 1250-1020 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 |

| C=O Stretch | Ester | 1720 - 1700 |

| C=C Stretch | Aromatic | 1600 - 1450 |

| C-O Stretch | Ester | 1300 - 1100 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₃H₁₈N₂O₂), the exact mass would be 234.1368 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 234. The fragmentation pattern would be dictated by the stability of the resulting ions. Key fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃): leading to a fragment ion at m/z = 203, corresponding to the benzoyl cation. This is often a very stable and abundant fragment for methyl esters. massbank.eu

Cleavage of the piperazine ring: A characteristic fragmentation for N-methylpiperazine derivatives involves the loss of a CH₃NCH₂ radical, leading to a stable ion.

Fragmentation of the N-methylpiperazine moiety: A prominent fragment at m/z = 70 is often observed for N-methylpiperazine containing structures, corresponding to the [C₄H₁₀N]⁺ ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Identity |

| 234 | [M]⁺ (Molecular Ion) |

| 203 | [M - OCH₃]⁺ |

| 135 | [C₆H₄COOCH₃]⁺ |

| 70 | [CH₃N(CH₂)₂CH₂]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the substituted benzene ring. Methyl benzoate (B1203000) itself typically shows absorption bands around 228 nm and 274 nm, corresponding to π→π* transitions. rsc.org The presence of the nitrogen atom of the piperazine ring directly attached to the aromatic ring acts as an auxochrome. This is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system by the lone pair of electrons on the nitrogen. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π→π* (Primary) | ~240 - 260 |

| π→π* (Secondary) | ~280 - 300 |

X-ray Crystallographic Studies of this compound and Related Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing accurate data on bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Architecture and Bond Parameters

While the specific crystal structure of this compound has not been reported, its solid-state architecture can be inferred from crystallographic studies of structurally similar compounds, such as ortho-substituted methyl benzoates and N-arylpiperazines. rsc.orgresearchgate.net

The molecule is expected to adopt a conformation that minimizes steric strain between the bulky ortho substituents. The dihedral angle between the plane of the benzene ring and the plane of the carboxylate ester group is a key parameter. In many ortho-substituted benzoates, this angle deviates significantly from coplanarity to relieve steric hindrance. rsc.orgresearchgate.net

The piperazine ring is expected to adopt a stable chair conformation. rsc.org The N-methyl group and the large benzoate substituent on the two nitrogen atoms would likely occupy equatorial positions to minimize 1,3-diaxial interactions, which is the thermodynamically favored conformation. rsc.org

Table 5: Expected Solid-State Bond Parameters Based on Related Structures

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C(aryl)-N | ~1.40 Å |

| Bond Length | C(aryl)-C(ester) | ~1.50 Å |

| Bond Angle | O=C-O (ester) | ~123° |

| Bond Angle | C(aryl)-N-C(piperazine) | ~118° |

| Torsion Angle | C(aryl)-C(aryl)-C(ester)=O | Non-planar (significant torsion) |

Analysis of Piperazine Ring Conformation

For 1-aryl- and 1-acyl-2-substituted piperazines, studies have indicated a preference for the axial conformation. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov In the case of 4-(4-nitrophenyl)piperazin-1-ium salts, the piperazine ring consistently displays a chair conformation, though the orientation of the nitrophenyl group can vary between equatorial and the less common axial position. iucr.orgnih.gov Infrared spectral and electric dipole moment measurements on piperazine itself suggest that the N-H bond prefers an equatorial position, similar to piperidine (B6355638). rsc.org

Given these findings for analogous compounds, it is highly probable that the piperazine ring in this compound also exists in a chair conformation. The orientation of the methyl group on one nitrogen and the benzoate group on the other will influence the precise geometry and potential for interconversion between different chair forms.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Fingerprint Plots)

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools for the visualization and quantification of these interactions. nih.gov By mapping close contacts between atoms, these methods provide a detailed picture of the forces that stabilize the crystal structure.

In studies of various piperazine derivatives, Hirshfeld surface analysis has revealed the significant contributions of several types of intermolecular contacts. The most predominant interactions are typically hydrogen-hydrogen (H···H), oxygen-hydrogen/hydrogen-oxygen (O···H/H···O), and carbon-hydrogen/hydrogen-carbon (C···H/H···C) contacts. nih.govresearchgate.net For instance, in the analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), H···H contacts accounted for 38.3% of the Hirshfeld surface, followed by O···H/H···O (28.8%) and C···H/H···C (24.1%). researchgate.net

Other interactions, such as nitrogen-hydrogen/hydrogen-nitrogen (N···H/H···N) and carbon-oxygen/oxygen-carbon (C···O/O···C), also contribute to a lesser extent. researchgate.net In salts of 4-(4-nitrophenyl)piperazine, O···H/H···O contacts are dominant, and in cases with halogenated anions, halogen-hydrogen interactions (e.g., F···H/H···F or Cl···H/H···Cl) play a significant role. iucr.orgnih.gov

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Analogous Piperazine Compounds.

| Contact Type | Percentage Contribution in 1-benzoyl-4-(4-nitrophenyl)piperazine researchgate.net |

| H···H | 38.3% |

| O···H/H···O | 28.8% |

| C···H/H···C | 24.1% |

| N···H/H···N | 4.1% |

| C···O/O···C | 2.4% |

| C···C | 1.8% |

Theoretical Approaches to Conformational Analysis

Theoretical calculations provide a powerful complement to experimental studies for understanding the conformational preferences of molecules. Methods such as molecular mechanics and semi-empirical calculations can be used to determine the relative energies of different conformations and identify the most stable geometries. researchgate.net

For 1-arylpiperazines, computational studies have shown that the conformational behavior is significantly influenced by the electronic effects of substituents on the aryl ring. researchgate.net Electron-withdrawing groups on the aryl moiety tend to promote conjugation between the lone pair of the anilino nitrogen and the π-system of the aryl group, favoring a more coplanar orientation between the aryl and piperazine rings. Conversely, electron-releasing substituents reduce this conjugation, leading to a smaller energy difference between coplanar and perpendicular arrangements. researchgate.net In contrast, 4-arylpiperidines generally prefer a perpendicular orientation between the rings. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses combined with conformational analysis using methods like CNDO/2 have been employed to investigate the bioactive conformations of 1-arylpiperazines at receptor sites. nih.gov These studies suggest that while some derivatives adopt their lowest energy conformation upon binding, others may exist in higher energy, twisted conformations at the receptor. nih.gov

For this compound, theoretical modeling would be invaluable for elucidating the preferred orientation of the benzoate group relative to the piperazine ring and the rotational barriers involved. Such calculations would also shed light on the electronic properties of the molecule and how they influence its conformational landscape.

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Methylpiperazino Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure of molecules. For a molecule like Methyl 2-(4-methylpiperazino)benzoate, DFT studies would provide fundamental insights into its geometry, stability, and electronic properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule such as this compound, which contains a piperazine (B1678402) ring and rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. These simulations can reveal the different shapes the molecule can adopt, the relative energies of these conformations, and the barriers to conversion between them. Furthermore, by including solvent molecules in the simulation, one can study how the environment, such as water or other organic solvents, influences the conformational preferences and dynamics of the molecule. mdpi.com

Ligand-Target Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. nih.govmdpi.com For this compound, docking studies could be used to investigate its potential binding modes with various biological targets. This involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. Such studies, performed in a non-clinical context, could explore hypothetical interactions with different protein families to guide further experimental research.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations offer a powerful approach to predicting the chemical reactivity of a molecule. muni.cz By analyzing parameters derived from the electronic structure, such as frontier molecular orbital energies (HOMO-LUMO gap), Mulliken atomic charges, and Fukui functions, researchers can predict which parts of the this compound molecule are most susceptible to electrophilic or nucleophilic attack. These calculations can also be used to model reaction mechanisms and determine the activation energies for potential chemical transformations, providing a theoretical framework for understanding its chemical behavior.

Mechanistic Studies Involving Methyl 2 4 Methylpiperazino Benzoate and Its Analogues

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis of methyl benzoate (B1203000) derivatives often involves well-established organic reactions, with Fischer esterification being a primary example. The mechanism for the formation of a methyl benzoate from benzoic acid begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com Methanol (B129727), acting as the nucleophile, then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and a final deprotonation of the carbonyl oxygen yield the methyl benzoate ester and regenerate the acid catalyst. youtube.com

Another common transformation for benzoate analogues is electrophilic aromatic substitution, such as nitration. In the nitration of methyl benzoate, a nitrating mixture of concentrated nitric and sulfuric acids is used. orgsyn.org Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The methyl benzoate, being deactivated by the electron-withdrawing ester group, undergoes substitution primarily at the meta-position. The nitronium ion attacks the benzene (B151609) ring, forming a resonance-stabilized carbocation known as the sigma complex. A base (like H₂O or HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and resulting in methyl m-nitrobenzoate. orgsyn.org The reaction conditions, particularly temperature, must be carefully controlled to ensure optimal yields and prevent side reactions. orgsyn.org

Investigation of Molecular Interactions with Biological Macromolecules (in vitro, mechanistic focus)

The interaction of methyl benzoate analogues with proteins, such as the model transport protein Bovine Serum Albumin (BSA), has been a subject of detailed mechanistic studies. These investigations utilize various spectroscopic techniques to understand the nature of binding, the forces involved, and the dynamics of the interaction at the molecular level. mdpi.comnih.gov Such studies have shown that methyl benzoate derivatives can form stable, 1:1 stoichiometric complexes with BSA in both the ground and excited states. mdpi.comnih.gov The primary forces driving these interactions are often hydrogen bonding and van der Waals forces. nih.gov

Spectroscopic titrations, including absorption (UV-Vis) and fluorescence spectroscopy, are powerful methods for determining the binding affinity between small molecules and macromolecules. In a typical experiment, the concentration of the protein (e.g., BSA) is kept constant while the concentration of the ligand (a methyl benzoate derivative) is incrementally increased. The resulting changes in the absorption or fluorescence spectra of the protein are monitored.

For instance, studies on methyl o-methoxy p-methylaminobenzoate (I) and methyl o-hydroxy p-methylaminobenzoate (II) with BSA have used these techniques to calculate binding constants. mdpi.com The binding constants (K) for these complexes are typically in the order of 10⁴ M⁻¹, indicating a strong binding affinity. mdpi.comnih.gov Both ground state and excited state binding constants can be determined, providing a comprehensive picture of the interaction. mdpi.com

Table 1: Binding Constants of Methyl Benzoate Analogues with Bovine Serum Albumin (BSA)

| Compound | Method | State | Binding Constant (K) M⁻¹ |

|---|---|---|---|

| Methyl o-methoxy p-methylaminobenzoate | Absorption Titration | Ground | (1.9 ± 0.1) × 10⁴ |

| Methyl o-methoxy p-methylaminobenzoate | Fluorescence Titration | Excited | (2.1 ± 0.1) × 10⁴ |

| Methyl o-hydroxy p-methylaminobenzoate | Absorption Titration | Ground | (2.3 ± 0.1) × 10⁴ |

| Methyl o-hydroxy p-methylaminobenzoate | Fluorescence Titration | Excited | (2.0 ± 0.1) × 10⁴ |

This table is based on data presented in the referenced study. mdpi.com

Fluorescence quenching is a key technique for investigating the binding mechanism between a ligand and a protein. Proteins like BSA exhibit intrinsic fluorescence primarily due to their tryptophan residues. mdpi.com When a ligand binds to the protein, it can cause a decrease, or "quenching," of this fluorescence. The mechanism of quenching can be either dynamic (collisional) or static (resulting from the formation of a non-fluorescent ground-state complex). mdpi.com

For methyl benzoate derivatives interacting with BSA, the quenching mechanism is predominantly static. mdpi.comnih.gov This is determined by analyzing the quenching data using the Stern-Volmer equation and observing the temperature dependence of the quenching constant. mdpi.com In static quenching, the formation of a stable complex between the fluorophore (protein) and the quencher (ligand) is the cause of the decreased fluorescence intensity. mdpi.com Time-resolved fluorescence measurements further confirm the static nature of the interaction. nih.gov

The environment within a protein's binding pocket is highly complex and dynamic. When a ligand binds, the surrounding solvent molecules, primarily water, must rearrange. The study of these rearrangements is known as solvation dynamics. This process can be investigated by monitoring the time-dependent fluorescence Stokes' shifts of the bound ligand. nih.govnih.gov

Studies on methyl benzoate analogues bound to BSA have revealed that the solvation dynamics, which occur on a sub-picosecond timescale in simple solvents, are significantly slowed down within the protein's hydrophobic cavity. nih.govnih.gov This slowing is attributed to the restricted movement of water molecules in the confined space of the binding pocket. nih.gov The analysis is performed by constructing a normalized solvation correlation function, c(t), from the time-resolved emission spectra. The average solvation time in the BSA-ligand system can be an order of magnitude longer than in other nanocavities, indicating a highly constrained environment for the water molecules near the protein's interior. nih.gov

Enzymatic Inhibition Mechanistic Pathways (e.g., α-Glucosidase inhibition by benzoate derivatives)

Benzoate derivatives have been investigated as inhibitors of various enzymes, with α-glucosidase being a notable target. researchgate.net This enzyme plays a critical role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov

Mechanistic studies are performed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This is typically achieved through enzyme kinetic studies by measuring the reaction rate at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot. dovepress.com For example, some benzoate derivatives have been shown to act as non-competitive or mixed-type inhibitors of α-glucosidase. dovepress.comresearchgate.net A non-competitive inhibitor can bind to a site on the enzyme other than the active site (an allosteric site), inhibiting the enzyme's activity regardless of whether the substrate is bound. dovepress.com Molecular docking studies can further elucidate the inhibition mechanism by identifying the specific amino acid residues within the enzyme that the inhibitor interacts with, often through hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibition by Benzoate Analogues and Other Compounds

| Inhibitor | IC₅₀ (µM) | Source |

|---|---|---|

| Acarbose (Standard) | 58.8 | nih.gov |

| Derivative 12a | 18.25 | nih.gov |

| Derivative 12d | 20.76 | nih.gov |

| Derivative 12g | 24.24 | nih.gov |

| Derivative 11c | 30.65 | nih.gov |

| 3-Oxolupenal | 141.8 | nih.gov |

| Katononic acid | 194.8 | nih.gov |

IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.govnih.gov The derivatives 12a, 12d, 12g, and 11c are complex N-arylacetamides containing a benzoate moiety. nih.gov

Structure Activity Relationship Sar Studies of Methyl 2 4 Methylpiperazino Benzoate Derivatives

Impact of Substituent Modifications on Biological Activity (in vitro models)

Systematic modification of the lead compound, methyl 2-(4-methylpiperazino)benzoate, allows for a detailed understanding of how different functional groups influence its interaction with biological targets.

The benzoate (B1203000) portion of the molecule serves as a critical scaffold, and substitutions on this ring can dramatically alter activity. The position, size, and electronic properties of substituents are key determinants of potency. For instance, in studies of related methyl 5-sulfamoyl-benzoates, variations of substituents on the benzenesulfonamide (B165840) ring led to significant changes in binding affinity for carbonic anhydrase isozymes. nih.govmdpi.com One derivative, compound 4b, achieved an exceptionally high binding affinity (Kd of 0.12 nM) to the cancer-associated CAIX isozyme. nih.govmdpi.com

In a different series of piperazine (B1678402) derivatives, replacing a naphthalene (B1677914) moiety with a simple benzene (B151609) ring was found to eliminate inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk However, adding specific substituents back onto the benzene ring could restore this activity, highlighting the importance of targeted substitutions. polyu.edu.hk This suggests that the electronic and steric profile of the benzoate ring is crucial for target engagement.

Table 1: Impact of Benzoate Moiety Modifications on ENT Inhibition Data derived from studies on related 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-1,3,5-triazin-2-amine analogues. polyu.edu.hk

| Modification to Naphthalene Moiety | Effect on ENT1 Inhibition | Effect on ENT2 Inhibition |

| Replacement with Benzene | Abolished | Abolished |

| Addition of meta-Chloride to Benzene | Restored | No Effect |

| Addition of meta-Methyl to Benzene | Regained | Regained |

| Addition of para-Ethyl to Benzene | Regained | Regained |

The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to engage in specific interactions with biological targets. mdpi.comthieme-connect.com Its structural integrity is often vital for activity. In some classes of bioactive compounds, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a significant decrease in biological activity. nih.gov

However, in other contexts, such as for dual-activity histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine (B6355638) ring can dramatically enhance affinity for one target while maintaining it for another. nih.gov For example, in one pair of compounds, switching from piperazine to piperidine increased the affinity for the σ1 receptor by over 400-fold (Ki changing from 1531 nM to 3.64 nM). nih.gov This underscores that while the piperazine core is important, subtle changes to its ring structure can be a powerful tool for tuning selectivity.

The substituent on the second nitrogen of the piperazine ring is a key vector for modifying a compound's properties. In the parent compound, this is a methyl group. Altering this group can influence potency, selectivity, and pharmacokinetic properties. In studies of arylpiperazine derivatives, replacing a phenyl group at this position with a benzyl (B1604629) group did not improve activity against certain cancer cell lines, indicating that specific aryl groups are preferred for some targets. mdpi.com

The basic nitrogen atom within the piperazine ring is often a central feature in pharmacophore models, typically forming a positive ionic interaction with the target. nih.gov Changing the N-substituent can modulate this basicity and introduce new steric or hydrophobic interactions, thereby refining the compound's biological profile.

Role of Heteroaryl Substituents in Related Piperazine Derivatives (e.g., pyridines, pyrimidines, triazoles)

Replacing the benzoate ring with a heteroaromatic system like pyridine, pyrimidine, or a triazole is a common strategy in drug discovery to improve properties such as metabolic stability, solubility, and target affinity. These heteroaryl rings can introduce hydrogen bond donors or acceptors and alter the electronic distribution of the molecule.

For example, a series of piperazine pyridazinone-based compounds were developed as glucan synthase inhibitors. nih.gov Another study on inhibitors of equilibrative nucleoside transporters utilized a 1,3,5-triazin-2-amine (B31629) core attached to the piperazine unit. polyu.edu.hk The nitrogen atoms in these rings can engage in specific hydrogen bonding interactions with the target protein that are not possible with a simple benzoate ring, potentially leading to increased potency and selectivity.

Pharmacophore Modeling and Lead Optimization Strategies (focused on chemical design principles)

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For piperazine-based compounds, these models often reveal a common set of features critical for activity.

A typical pharmacophore model for piperazine antagonists includes:

Two hydrogen bond acceptors: These can interact with donor groups on the target receptor. acs.orgacs.org

Three hydrophobic regions: These areas map to lipophilic pockets within the binding site. acs.orgacs.org

A positive ionizable group: This is almost always the basic nitrogen of the piperazine ring, which is protonated at physiological pH and forms an ionic bond. nih.gov

These models serve as a 3D query to guide lead optimization. By understanding these key features, chemists can design new derivatives with a higher probability of success. For instance, optimization strategies might involve:

Scaffold Hopping: Replacing the benzoate ring with a bioisosteric heteroaromatic ring (as discussed in section 6.2) to improve properties while maintaining the key pharmacophoric interactions.

Substituent Decoration: Adding functional groups to the benzoate or N-aryl ring to occupy additional hydrophobic pockets or form new hydrogen bonds identified by the pharmacophore model.

Conformational Constraint: Modifying the linker between the piperazine and aryl moieties to lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

By integrating SAR data with computational pharmacophore models, researchers can accelerate the design-synthesis-test cycle and more efficiently develop optimized derivatives of this compound.

Applications of Methyl 2 4 Methylpiperazino Benzoate and Its Derivatives in Chemical Research

Utility as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The chemical architecture of Methyl 2-(4-methylpiperazino)benzoate makes it a versatile intermediate for the construction of more complex molecular frameworks. The piperazine (B1678402) nitrogen and the benzoate (B1203000) group are key functional handles that can be readily manipulated to build larger, polyfunctional molecules.

One of the notable applications of this scaffold is in the synthesis of Trazodone (B27368) analogues. Trazodone is a well-established antidepressant drug, and its derivatives are of continued interest for their potential interactions with serotonin (B10506) receptors. nih.gov The synthesis of these analogues often involves the reaction of a piperazine-containing intermediate with other heterocyclic systems. For example, new, eco-friendly methods have been developed for the synthesis of Trazodone analogues with dual 5-HT1A/5-HT7 affinity, utilizing microwave-assisted organic synthesis to improve reaction times and yields. nih.govmdpi.com These methods highlight the utility of piperazine-containing building blocks in creating libraries of compounds for pharmacological screening.

Furthermore, the related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is recognized as a key synthetic intermediate for the anticancer drug Imatinib. researchgate.net A simple and efficient synthesis for this intermediate has been developed through the direct reductive alkylation of 1-methylpiperazine (B117243), a process that is scalable for large-scale production. researchgate.net This underscores the industrial relevance of methylpiperazine-containing benzoic acid derivatives as crucial precursors to complex and commercially significant pharmaceuticals. The synthesis often starts from commercially available and inexpensive materials, enhancing its practical applicability. researchgate.net These examples demonstrate the role of such compounds as foundational elements in the multi-step synthesis of elaborate drug molecules.

Exploration in Biological Activity Research (in vitro screening, non-clinical)

Derivatives of the this compound core structure have been extensively investigated in non-clinical, in vitro studies to explore a range of potential biological activities. These explorations have unveiled promising leads in antimicrobial research, antiviral applications, and as modulators of key cellular targets like kinases and receptors.

The search for new antimicrobial agents is a critical area of research due to growing resistance to existing drugs. bohrium.com Derivatives incorporating the piperazine motif have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes.

In one study, a series of Trazodone derivatives were synthesized and evaluated in vitro for their antimicrobial properties. koreascience.kr Similarly, novel N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a related structural component, demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua The activity was found to be higher for derivatives with smaller or no substituents on the benzene (B151609) ring. nuph.edu.ua Another study focused on N-phenylbenzamides, which showed potential as topical antibacterial and antifungal agents against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The presence of methoxy (B1213986) and halo substituents was found to slightly increase antibacterial activity compared to the parent compound. mdpi.com

The antifungal properties of related structures have also been assessed. Studies on 2-acyl-1,4-benzohydroquinones showed that these compounds were active against various Candida and filamentous fungi strains, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to the standard drug Amphotericin B against certain strains like Candida krusei. mdpi.com

| Compound Type | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| N-phenylbenzamide derivatives | Staphylococcus aureus (Gram-positive) | Inhibition of growth | mdpi.com |

| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | Inhibition of growth | mdpi.com |

| N-phenylbenzamide derivatives | Candida albicans (Fungus) | Inhibition of growth | mdpi.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | High activity | nuph.edu.ua |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | High activity | nuph.edu.ua |

| 2-Octanoylbenzohydroquinone | Candida krusei | MIC: 2 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC: 4 µg/mL | mdpi.com |

Hepatitis C virus (HCV) infection remains a significant global health issue, and new therapeutic agents are needed, particularly those with novel mechanisms of action to combat drug resistance. researchgate.net Research into derivatives of the piperazine-benzonitrile scaffold has identified potent inhibitors of HCV entry into host cells.

A series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives were designed and synthesized based on a previously identified HCV entry inhibitor. nih.gov Several of these new compounds exhibited high in vitro anti-HCV activity, with EC50 values in the low nanomolar range. nih.gov Mechanistic studies indicated that the potent activity of these derivatives was primarily due to the inhibition of the virus entry stage. researchgate.netnih.gov Further experiments using surface plasmon resonance (SPR) confirmed that this class of derivatives may exert their effect by targeting the HCV E1 envelope protein. nih.gov The identification of these orally available and long-lasting compounds provides a novel chemotype for further investigation as a potential anti-HCV therapeutic. researchgate.netnih.gov

| Compound Scaffold | Activity | EC50 | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | Anti-HCV | 0.022 µM (for lead compound L0909) | Inhibition of HCV entry stage | researchgate.net |

| 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Anti-HCV | Low nanomolar | Inhibition of virus entry; potential targeting of HCV E1 protein | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), requires new drugs to shorten treatment duration and overcome resistance. iu.edu Various heterocyclic compounds containing the piperazine moiety have been explored for their potential to inhibit mycobacterial growth.

In vitro screening of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates showed activity against the potential pathogenic strain Mycobacterium kansasii. researchgate.net Benzothiazinones (BTZs) represent another class of potent antimycobacterial agents that kill M. tuberculosis in vitro. nih.gov The mechanism of action for BTZs involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase, which is essential for the synthesis of the mycobacterial cell wall. nih.gov Furthermore, nitrofuranyl methyl piperazines were identified as potent anti-TB agents through whole-cell screening, with several compounds demonstrating potent Minimum Inhibitory Concentration (MIC) values in the submicromolar to nanomolar range against the H37Rv strain of Mtb. nih.gov Some of these compounds were also effective against non-replicating and resistant strains of Mtb. nih.gov

| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nitrofuranyl methyl piperazines (e.g., 14f) | M. tuberculosis H37Rv | 0.0072 µM | nih.gov |

| Nitrofuranyl methyl piperazines (e.g., 14h) | M. tuberculosis H37Rv | 0.02 µM | nih.gov |

| 3-(6-Methylbenzothiazol-2-yl)-2-arylthiazolidin-4-ones | M. tuberculosis | Moderate activity at 25 µg/mL | researchgate.net |

| Benzoxazinorifamycins (e.g., KRM-1648) | M. tuberculosis (RMP-susceptible) | ≤0.0125 µg/mL | nih.gov |

| Benzoxazinorifamycins (e.g., KRM-1648) | M. kansasii | 0.05 µg/mL | nih.gov |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic drugs. The piperazine scaffold is a common feature in many kinase inhibitors.

Derivatives of a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold have been identified as highly potent Type II dual inhibitors of ABL and c-KIT kinases. nih.gov Biochemical assays showed that the lead compound potently inhibited purified ABL and c-KIT with IC50 values of 46 nM and 75 nM, respectively. nih.gov This compound displayed high selectivity across a large panel of kinases. nih.gov In another example, a novel Rho-kinase inhibitor, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), was developed with high selectivity and a Ki value of 1.6 nM for Rho-kinase. nih.gov Other research has identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the nanomolar range, comparable to the well-known inhibitor staurosporine. nih.gov

| Compound Scaffold | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | ABL | IC50: 46 nM | nih.gov |

| 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | c-KIT | IC50: 75 nM | nih.gov |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | Ki: 1.6 nM | nih.gov |

| 3-(Piperazinylmethyl)benzofuran derivative (9h) | CDK2 | IC50: 40.91 nM | nih.gov |

| 3-(Piperazinylmethyl)benzofuran derivative (11d) | CDK2 | IC50: 41.70 nM | nih.gov |

Serotonin (5-HT) receptors are important targets for treating neuropsychiatric disorders, including depression and anxiety. The arylpiperazine moiety is a well-known pharmacophore that confers affinity for various G-protein coupled receptors, particularly serotonin receptors.

As mentioned, this compound derivatives are precursors for Trazodone analogues. nih.gov Research has focused on synthesizing new derivatives of Trazodone to modulate their affinity and selectivity for different serotonin receptor subtypes. For instance, N-hexyl trazodone derivatives have been identified as potent ligands with dual affinity for 5-HT1A and 5-HT7 receptors. mdpi.com In one study, a series of 17 Trazodone derivatives were synthesized, leading to the discovery of compounds that act as 5-HT1A receptor ligands. nih.gov The lead compound from this series exhibited a high affinity for the 5-HT1A receptor with a Ki value of 16 nM. nih.gov Molecular docking studies were used to understand the differences in activity and binding modes of these new ligands at 5-HT1A and 5-HT2A receptors, helping to rationalize their observed selectivity profiles. nih.gov

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Trazodone Derivative (10a) | 5-HT1A | 16 nM | nih.gov |

| N-hexyl Trazodone derivatives | 5-HT1A / 5-HT7 | Dual affinity noted | mdpi.com |

Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. acs.org The structural characteristics of this compound make it an attractive starting point for the development of such probes. The piperazine ring is a common motif in biologically active molecules and provides a chemically stable and versatile scaffold. rsc.orgresearchgate.net

The nitrogen atoms of the piperazine ring offer convenient points for chemical modification. For instance, one nitrogen can be functionalized to attach reporter groups, such as fluorophores or biotin, while the other can be modified to tune the molecule's affinity and selectivity for a target protein. This strategy has been employed in the design of NBD-based fluorescent probes, where the piperazine ring was found to be a critical factor in mediating the probe's response to hydrogen sulfide, enabling its detection in living cells. rsc.org

Furthermore, piperazine-based compounds have been rationally designed to interact with nucleic acids. acs.orgnih.gov By incorporating piperazine and piperidine (B6355638) rings into rigid structures, researchers have created molecules that can bind to siRNA and facilitate its delivery into cancer cells. acs.orgnih.gov These molecules act as probes for the cellular machinery involved in nucleic acid uptake and trafficking. The development of derivatives from the this compound scaffold could similarly lead to probes for interrogating specific protein-protein or protein-nucleic acid interactions, thereby helping to elucidate complex biological pathways.

In-depth Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature, chemical databases, and patent records, it has been determined that there is insufficient publicly available information to generate a thorough, informative, and scientifically accurate article on the chemical compound “this compound” that adheres to the specified detailed outline.

The user's request focused on future research directions for this specific molecule, including novel synthetic methodologies, advanced spectroscopic analysis, integration of machine learning, exploration of biological targets, design of multifunctional derivatives, and applications in materials science.

While extensive research has been conducted on related compounds and broader chemical classes, the data is not directly applicable to this compound. The key findings from the search include:

Positional Isomers: Significant research is available for positional isomers, particularly those with substitution at the '4' position of the benzoate ring, such as Methyl 4-(4-methylpiperazino)benzoate and Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate . These compounds, especially the latter, are noted as key precursors in the synthesis of pharmaceuticals like imatinib. However, the difference in the substituent's position (position '2' vs. '4') results in a distinct molecule with unique chemical, physical, and biological properties that cannot be extrapolated.

Parent Scaffolds: There is a wealth of information on the parent molecules, piperazine and methyl benzoate . Piperazine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. rsc.orggoogleapis.comnih.gov Similarly, methyl benzoate and its derivatives have been studied for various applications, including their use as fragrances and potential therapeutic agents. mdpi.commdpi.comwikipedia.org

General Methodologies: Literature exists on general synthetic methods for methyl benzoates mdpi.com and piperazine derivatives, as well as advanced analytical techniques mdpi.com and the application of machine learning in drug discovery. chemicalbook.com However, these are broad concepts and have not been specifically applied to this compound in any published research.

The absence of specific data—such as synthesis routes, spectroscopic data (NMR, IR, Mass Spec), in vitro biological assay results, or computational studies—for this compound makes it impossible to construct the requested article without resorting to speculation, which would violate the core requirement for scientifically accurate content focused solely on the target compound.

Therefore, content for the following outlined sections cannot be provided:

Future Directions and Emerging Research Avenues for Methyl 2 4 Methylpiperazino Benzoate

Applications in Materials Science and Supramolecular Chemistry

Until specific research on Methyl 2-(4-methylpiperazino)benzoate is published, a detailed article on its future research avenues remains purely hypothetical.

Q & A

Basic: What synthetic routes are commonly employed for preparing Methyl 2-(4-methylpiperazino)benzoate, and how are intermediates characterized?

Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 2-hydroxybenzoate derivatives with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Intermediates, such as tert-butyl-protected piperazine precursors (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid), are often used to improve regioselectivity . Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight validation. For example, in related compounds (e.g., C1–C7 derivatives in ), yields ranged from 65–85%, with crystallization in ethyl acetate yielding pure solids .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Answer:

- Spectroscopy : ¹H NMR is used to verify piperazine ring substitution (e.g., methyl group integration at δ ~2.3 ppm) and ester carbonyl signals (δ ~3.8–4.0 ppm for methoxy groups). HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 265.1552 for C₁₃H₁₇N₂O₂) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or WinGX refines bond lengths and angles. For example, angle deviations (e.g., C–N–C angles ~109.5° in piperazine rings) are analyzed using ORTEP-3 to validate sp³ hybridization .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered solvent molecules?

Answer:

Discrepancies in crystallographic data (e.g., bond angles deviating from ideal values) require:

Re-refinement : Adjust weighting schemes or restraints in SHELXL to account for thermal motion or disorder .

Validation tools : Use Mercury CSD to compare against the Cambridge Structural Database (CSD) for typical angle ranges.

Solvent masking : For disordered solvent, apply SQUEEZE (PLATON) to model electron density voids .

Example: In a related structure (), angles like C43–C44–C45 (118.30°) were validated against similar benzoate derivatives in CSD .

Advanced: What strategies optimize crystallization conditions for obtaining high-quality single crystals of this compound derivatives?

Answer:

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal growth.

- Additives : Small amounts of co-solvents (e.g., DMSO) can reduce polymorphism.

In , derivatives (C1–C7) crystallized in ethyl acetate as yellow/white solids with >95% purity . Mercury CSD can predict packing patterns to guide solvent selection.

Advanced: How can computational modeling predict the compound’s reactivity or intermolecular interactions in supramolecular assemblies?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with piperazine-binding pockets).

- Hirshfeld surface analysis (via CrystalExplorer ) identifies dominant interactions (e.g., H-bonding from ester carbonyls).

- DFT calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces for nucleophilic/electrophilic sites. For example, piperazine nitrogen lone pairs (evident in ORTEP-3 plots) indicate hydrogen-bond acceptor sites .

Advanced: How do researchers address discrepancies between spectroscopic data (e.g., NMR splitting) and computational predictions?

Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., piperazine ring inversion).

- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent-induced shifts.

- Coupling constants : Compare experimental J values (e.g., vicinal H–H couplings) with Karplus equation predictions. In , ¹H NMR doublets (J = 8.5 Hz) for aromatic protons matched DFT-optimized dihedral angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.